![molecular formula C12H15N5S B5060919 9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5060919.png)
9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine
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Description
“9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” is a compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used chemical scaffolds in drug development .
Future Directions
Thienopyrimidine derivatives, including “9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine”, hold promise in the field of medicinal chemistry, particularly as potential anticancer agents . Future research could focus on exploring their therapeutic potential and improving their selectivity, efficiency, and safety as anticancer medicines .
properties
IUPAC Name |
12-butyl-7,11-dimethyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-4-5-6-9-7(2)18-12-10(9)11-14-15-16-17(11)8(3)13-12/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUZCHSVLCWSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC2=C1C3=NN=NN3C(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6677271 |
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